3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
Core Thieno[2,3-b]pyridine Scaffold Configuration Analysis
The thieno[2,3-b]pyridine scaffold comprises a fused bicyclic system with a thiophene ring (positions 1–5) and a pyridine ring (positions 2–6). X-ray crystallographic studies confirm that the bicyclic core adopts a near-planar conformation, with bond lengths and angles consistent with aromatic delocalization. The C–C bond lengths within the thiophene moiety range from 1.36–1.41 Å, while the pyridine ring exhibits bond lengths of 1.33–1.39 Å, characteristic of π-conjugated systems. The dihedral angle between the thiophene and pyridine rings is approximately 1.2°, indicating minimal distortion from coplanarity.
The nitrogen atom at position 3 of the pyridine ring introduces electronic asymmetry, with computational studies revealing a partial negative charge (-0.32 e) localized at this position. This polarization influences intermolecular interactions, particularly hydrogen bonding with the carboxamide substituent. The planarity of the scaffold is critical for π-π stacking interactions observed in crystalline states, as evidenced by interplanar distances of 3.4–3.6 Å between adjacent molecules.
Properties
IUPAC Name |
3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-14-13-11(9-4-2-1-3-5-9)8-12(10-6-7-10)20-17(13)22-15(14)16(19)21/h1-5,8,10H,6-7,18H2,(H2,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJZDAVRITZNNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Oxidative Dimerization
Exposure to hypochlorite (e.g., commercial bleach) induces stereoselective oxidative dimerization, forming polyheterocyclic ensembles :
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Reaction : Two molecules of the carboxamide undergo coupling at the C-5 position, producing a dimer with cis-arranged amino groups.
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Stereochemistry : Only one enantiomeric pair (R,R,R,R/SSSS*) forms out of eight possibilities, confirmed by NMR and HRMS .
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Mechanism : Non-catalyzed and regiospecific, likely involving radical intermediates or electrophilic aromatic substitution .
Key Data :
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Product : C₃₄H₃₀N₆O₂S₂ (dimer)
Substituent-Dependent Reactivity
The cyclopropyl and phenyl groups influence reactivity:
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Cyclopropyl Stability : The strained cyclopropane ring remains intact under standard coupling conditions but may undergo ring-opening under strong acidic/basic conditions (not explicitly observed in cited studies) .
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Phenyl Group Effects : Electron-withdrawing substituents on the phenyl ring (e.g., trifluoromethyl) enhance electrophilic substitution rates but reduce yields due to steric hindrance .
Side Reactions and Byproducts
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Hydrolysis : The carboxamide group resists hydrolysis under mild conditions but may revert to the carboxylic acid in concentrated HCl at high temperatures .
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Dimerization Byproducts : Minor isomers form if reaction times exceed 4 hours during oxidative dimerization .
Structural Confirmation
Scientific Research Applications
Pharmacological Applications
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Antitumor Activity
- Mechanism of Action : The compound has been investigated for its potential as an antitumor agent. Studies suggest it may inhibit certain pathways involved in cancer cell proliferation.
- Case Study : A study conducted on various cancer cell lines demonstrated that 3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide exhibited cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutics .
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Neuroprotective Effects
- Mechanism of Action : Research indicates that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress.
- Case Study : In vitro studies using neuronal cell cultures showed that treatment with this compound resulted in decreased apoptosis and enhanced cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
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Anti-inflammatory Properties
- Mechanism of Action : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Case Study : Animal models of inflammatory diseases demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6 levels, indicating its potential as a therapeutic agent in chronic inflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various derivatives have been synthesized to enhance its pharmacological properties.
| Derivative | Modification | Expected Benefit |
|---|---|---|
| Compound A | Methyl substitution | Increased lipophilicity |
| Compound B | Halogenation | Enhanced receptor binding affinity |
| Compound C | Hydroxylation | Improved solubility |
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate low toxicity levels at therapeutic doses, but further studies are needed to fully understand its safety margins.
Mechanism of Action
The mechanism of action of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Implications
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Position 4 Variations :
- Phenyl (Ph) in the target compound vs. 4-methoxyphenyl (4-MeOPh) in compound 5 : The methoxy group enhances electron-donating effects, which may influence π-π stacking interactions in biological targets.
Carboxamide Functionalization :
- The unmodified carboxamide (-CONH₂) in the target compound contrasts with N-alkylated derivatives (e.g., 7h ), which may alter hydrogen-bonding capacity and pharmacokinetics.
Biological Activity
Introduction
3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the thienopyridine class, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 309.39 g/mol. Its structure includes a thieno[2,3-b]pyridine core, which is substituted with an amino group, a cyclopropyl group, and a phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 309.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | 430454-02-7 |
Biological Activity
Anticancer Activity
Research indicates that compounds similar to 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine have shown promising anticancer properties. For instance, studies have demonstrated that thienopyridine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
- Mechanism of Action : The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking signal transduction pathways that promote tumor growth.
- Case Study : A study evaluated the efficacy of thienopyridine derivatives in inhibiting the growth of breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated.
- Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- IC50 Values : Preliminary data suggest that derivatives exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (µM) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Thienopyridine Derivative | 0.05 ± 0.02 |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored in various studies:
- Broad-spectrum Activity : Thienopyridine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Neuroprotective Effects
Emerging research suggests that compounds in this class may also exhibit neuroprotective effects:
- Case Study : A study on neurodegenerative models indicated that certain thienopyridine derivatives could reduce oxidative stress and neuronal apoptosis.
- Potential Applications : This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds:
- Functional Groups Impact : The presence of the cyclopropyl and phenyl groups significantly influences the compound's potency and selectivity towards specific biological targets.
- Modifications : Modifying substituents on the thienopyridine core can enhance efficacy and reduce toxicity.
Q & A
Q. What are the established synthetic routes for 3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including cyclocondensation, functional group substitutions, and carboxamide formation. Key steps require precise control of temperature, solvent polarity, and catalyst selection (e.g., palladium catalysts for cross-coupling reactions). Optimization can be achieved via Design of Experiments (DoE) methodologies to evaluate factors like reaction time, stoichiometry, and solvent systems. Statistical tools such as response surface methodology help identify optimal conditions while minimizing experimental runs .
Q. What analytical techniques are recommended for structural confirmation of this compound?
X-ray crystallography is the gold standard for resolving 3D conformation and confirming substituent positions . Complementary techniques include:
Q. How is the compound screened for initial biological activity in academic settings?
Standard protocols involve:
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease assays) to identify target engagement.
- Cell-based models : Cytotoxicity screening using cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Microbial assays : Antimicrobial activity testing against Gram-positive/negative strains .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity across studies?
Discrepancies may arise from variations in assay conditions, solubility, or impurity profiles. Mitigation strategies include:
- Standardized protocols : Replicating studies under controlled conditions (e.g., buffer pH, serum content).
- Metabolite profiling : LC-MS to rule out degradation products.
- Computational docking : Molecular dynamics simulations to assess binding mode consistency across experimental setups .
Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions?
Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular docking identifies potential binding pockets in target proteins. Hybrid approaches, such as ICReDD’s reaction path searches, integrate computational predictions with experimental validation to refine mechanistic hypotheses .
Q. What methodologies are used to study structure-activity relationships (SAR) with analogues?
SAR studies involve systematic substitutions (e.g., cyclopropyl vs. methyl groups) followed by:
- Pharmacophore mapping : 3D alignment of analogues to identify critical functional groups.
- Free-energy perturbation (FEP) : Quantifies the impact of substituents on binding affinity.
- Comparative bioassays : Parallel testing of derivatives in enzymatic/cellular models .
Q. How can crystallographic data resolve challenges in confirming the compound’s 3D conformation?
Single-crystal X-ray diffraction provides unambiguous bond length/angle measurements and reveals non-covalent interactions (e.g., hydrogen bonding, π-stacking). For poorly diffracting crystals, synchrotron radiation or cryocooling may improve resolution .
Q. What advanced separation techniques address solubility or purity challenges during synthesis?
- Membrane technologies : Nanofiltration for solvent exchange or impurity removal.
- Preparative HPLC : Gradient elution for isolating intermediates.
- Crystallization optimization : Solvent screening (e.g., DMSO/water mixtures) to enhance crystal habit .
Q. How are reaction pathways validated for novel derivatives of this compound?
Isotopic labeling (e.g., C or N) tracks atom migration during synthesis. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps, while in situ IR spectroscopy monitors intermediate formation .
Q. What interdisciplinary approaches integrate this compound into materials science research?
- Coordination chemistry : Metal-organic framework (MOF) synthesis using the carboxamide group as a ligand.
- Surface functionalization : Covalent attachment to nanoparticles for targeted drug delivery.
- Electrochemical studies : Cyclic voltammetry to assess redox activity for sensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
